N2-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-N4-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazine-2,4-diamine
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Overview
Description
“N2-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-N4-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazine-2,4-diamine” is a complex organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N2-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-N4-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazine-2,4-diamine” typically involves multiple steps, including the formation of the triazine ring and subsequent functionalization. Common synthetic routes may include:
Formation of the Triazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Functionalization: Introduction of the 3,4-dimethylphenyl, morpholin-4-yl, and 2,2,6,6-tetramethylpiperidin-4-yl groups through various organic reactions such as nucleophilic substitution, amination, and others.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N2-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-N4-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazine-2,4-diamine” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine
Potential applications in medicine include the development of new therapeutic agents targeting specific diseases. The compound’s structure may allow it to interact with biological targets effectively.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of “N2-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-N4-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazine-2,4-diamine” would depend on its specific application. For example, in a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N2-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine: A simpler derivative with fewer functional groups.
6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine: Another derivative with different substituents.
Uniqueness
The uniqueness of “N2-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-N4-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazine-2,4-diamine” lies in its combination of functional groups, which may confer specific properties such as enhanced stability, reactivity, or biological activity compared to similar compounds.
Properties
IUPAC Name |
4-N-(3,4-dimethylphenyl)-6-morpholin-4-yl-2-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37N7O/c1-16-7-8-18(13-17(16)2)25-20-27-21(29-22(28-20)31-9-11-32-12-10-31)26-19-14-23(3,4)30-24(5,6)15-19/h7-8,13,19,30H,9-12,14-15H2,1-6H3,(H2,25,26,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UELRDLYFCOCSCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4CC(NC(C4)(C)C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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